molecular formula C8H7FO2 B1278194 3'-Fluoro-2'-hydroxyacetophenone CAS No. 699-92-3

3'-Fluoro-2'-hydroxyacetophenone

Cat. No.: B1278194
CAS No.: 699-92-3
M. Wt: 154.14 g/mol
InChI Key: WXTHZWWWCICGAN-UHFFFAOYSA-N
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Description

3’-Fluoro-2’-hydroxyacetophenone is an organic compound with the molecular formula C8H7FO2. It is a derivative of acetophenone, where the hydrogen atom at the 3’ position is replaced by a fluorine atom and the hydrogen atom at the 2’ position is replaced by a hydroxyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Biochemical Analysis

Biochemical Properties

3’-Fluoro-2’-hydroxyacetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to undergo Baeyer-Villiger oxidation by the enzyme Pseudomonas fluorescens ACB, converting it into 4-fluorocatechol . This interaction highlights the compound’s ability to participate in enzymatic reactions, potentially affecting metabolic pathways and cellular processes.

Molecular Mechanism

The molecular mechanism of 3’-Fluoro-2’-hydroxyacetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and leading to downstream effects on metabolic pathways. For instance, its interaction with Pseudomonas fluorescens ACB results in the oxidation of the compound, demonstrating its role in enzymatic reactions . Additionally, 3’-Fluoro-2’-hydroxyacetophenone can influence gene expression by modulating transcription factors or other regulatory proteins, leading to changes in cellular function.

Metabolic Pathways

3’-Fluoro-2’-hydroxyacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s interaction with Pseudomonas fluorescens ACB, leading to the formation of 4-fluorocatechol, is an example of its role in metabolic processes . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Fluoro-2’-hydroxyacetophenone can be synthesized through the Fries rearrangement of 2-fluorophenyl acetate with aluminum chloride as a catalyst. The reaction is typically carried out without a solvent at temperatures ranging from 115°C to 190°C . Another method involves the synthesis from 1-acetoxy-2-fluorobenzene .

Industrial Production Methods: The industrial production of 3’-Fluoro-2’-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-2’-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 3’-Fluoro-2’-hydroxyacetophenone is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTHZWWWCICGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444608
Record name 3'-Fluoro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-92-3
Record name 1-(3-Fluoro-2-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 699-92-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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